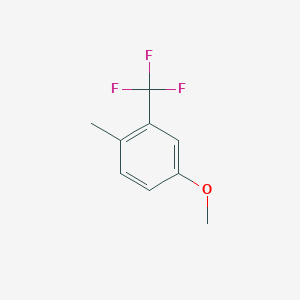

4-Methyl-3-(trifluoromethyl)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFURVUXIRYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720464 | |

| Record name | 4-Methoxy-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214361-94-0 | |

| Record name | 4-Methoxy-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Anisole Derivatives in Organic Synthesis and Beyond

Anisole (B1667542), or methoxybenzene, and its derivatives are a class of organic compounds characterized by a methoxy (B1213986) group attached to a benzene (B151609) ring. vinatiorganics.com These compounds are pivotal in organic synthesis, serving as foundational materials for the creation of more complex molecules. vinatiorganics.comstarskychemical.com Their utility spans various industries, including the production of pharmaceuticals, fragrances, and dyes. starskychemical.comflavorfrenzy.com The methoxy group is an electron-donating substituent that enhances the electron density of the benzene ring, which influences the reactivity of the molecule in chemical reactions. fiveable.me This property makes anisole derivatives valuable intermediates in the synthesis of a wide array of organic compounds. starskychemical.com In academic and industrial research, the study of anisole and its derivatives provides insights into the behavior and reactivity of similar organic compounds, paving the way for the development of new materials and chemical entities. starskychemical.com

The Trifluoromethyl Group As a Key Pharmacophore and Modulator of Chemical Properties

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and drug design. hovione.com Its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov The high electronegativity of the trifluoromethyl group, intermediate between that of fluorine and chlorine, often imparts unique characteristics to the parent molecule. wikipedia.org

Positioning of 4 Methyl 3 Trifluoromethyl Anisole As a Versatile Fluorinated Building Block

Established Synthetic Routes to Anisole Derivatives

The synthesis of anisole and its derivatives is a fundamental process in organic chemistry, with several well-established methods. The Williamson ether synthesis is a classic and widely used method for preparing anisoles. wikipedia.org This reaction involves the reaction of a sodium phenoxide with a methylating agent, such as dimethyl sulfate (B86663) or methyl chloride, to form the corresponding anisole. wikipedia.org

Another common approach is the vapor-phase alkylation of phenol (B47542) with methanol (B129727) in the presence of a catalyst. researchgate.net Commercial NaX zeolite has been used as a catalyst for this transformation. researchgate.net Research has also explored the use of various metal-impregnated catalysts to improve the efficiency and selectivity of this gas-phase reaction. For instance, a patent describes a method using a catalyst carrier impregnated with palladium chloride and lanthanum nitrate, achieving a phenol conversion rate of 91.2% and an anisole selectivity of 99.3%. google.com

The choice of methylating agent can vary, with dimethyl sulfate being effective but also highly toxic. google.com Alternatives like dimethyl carbonate and methanol are also employed, with the methanol method being a focus of recent research due to its low cost and reduced environmental impact. google.com

Approaches for Regioselective Trifluoromethylation of Aromatic Systems

The introduction of a trifluoromethyl (CF₃) group into an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. nih.govrsc.org Achieving regioselectivity—the ability to control the position of the CF₃ group on the aromatic ring—is a significant challenge due to the high reactivity of the trifluoromethyl radical. acs.orgchemrxiv.org

Radical Trifluoromethylation Strategies

Radical trifluoromethylation is a common method for introducing a CF₃ group. acs.orgchemrxiv.org These reactions often utilize reagents that can generate a trifluoromethyl radical, which then attacks the aromatic ring. One strategy to control the regioselectivity of this reaction is through the use of cyclodextrins as additives. acs.orgchemrxiv.orgnih.gov The aromatic substrate is encapsulated within the cyclodextrin (B1172386) cavity, sterically shielding certain positions and directing the trifluoromethylation to a specific site. acs.orgchemrxiv.org This approach has been shown to yield the desired product with high regioselectivity, even on a gram scale. acs.orgchemrxiv.orgnih.gov

Another approach involves the use of piezoelectric materials in ball-milling to generate trifluoromethyl radicals for the C-H trifluoromethylation of aromatic compounds. nih.gov This mechanoredox method offers a more sustainable alternative to conventional solution-based approaches. nih.gov

Electrochemical Dearomatization for Trifluoromethylated Anisole Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of trifluoromethylated compounds. organic-chemistry.org These methods can avoid the use of harsh oxidants and metal catalysts. organic-chemistry.org For instance, an electrophotochemical, catalyst- and oxidant-free trifluoromethylation of arenes has been developed using trifluoroacetic acid (TFA) as the CF₃ source. chemistryviews.org This method utilizes an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode under LED light. chemistryviews.org

Electrochemical methods can also be used for the radical cascade cyclization of N-allylamides with sodium trifluoromethanesulfinate to produce trifluoromethylated oxazolines. organic-chemistry.org Furthermore, electrochemical trifluoromethylation of terminal alkynes has been achieved using dimethyl sulfoxide (B87167) (DMSO) as a "masking auxiliary" to stabilize the reactive alkenyl radical intermediate. rsc.org

Methylation Strategies for Anisole Ring Systems

The introduction of a methyl group onto an anisole ring system can be achieved through various methylation strategies. One common method involves the use of dimethyl sulfate. orgsyn.org Other methylation agents include methyl chloride and sodium methyl sulfate. orgsyn.org

For more complex molecules, specific strategies may be required. For example, in the synthesis of certain compounds, methylation can be achieved using dimethyl sulfate in the presence of a base like lithium diisopropylamide (LDA). The use of trimethylsilyldiazomethane (B103560) offers a less toxic alternative to diazomethane (B1218177) for the chemo-specific methylation of carboxyl functions in the presence of other reactive groups. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Aromatic Compounds

The development of environmentally friendly and sustainable methods for the synthesis of fluorinated aromatic compounds is a growing area of research. dovepress.com Traditional fluorination methods often involve hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com

Recent advances in green fluorine chemistry focus on developing more efficient and selective reactions that use less hazardous reagents and solvents. dovepress.com For example, the use of potassium fluoride (KF) as a fluorinating agent in combination with other reagents is being explored to create safer and more scalable processes. eurekalert.org A recently developed method for synthesizing sulfonyl fluorides utilizes a reaction between thiols or disulfides with a specific reagent and potassium fluoride, producing only non-toxic salts as by-products. eurekalert.org

Electrochemical and photochemical methods are also at the forefront of green synthesis. nih.govchemistryviews.org These techniques can often be performed under mild conditions and without the need for toxic catalysts or reagents, reducing the environmental impact of the synthesis. nih.govchemistryviews.org The use of mechanochemistry, such as ball milling, also presents a solvent-free and more sustainable approach to trifluoromethylation reactions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Anisole Core

The methoxy group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. The methyl group is a weak activating group and an ortho-, para-director. youtube.com

In this compound, the directing effects of the substituents are as follows:

Methoxy group (-OCH3) at C1: Directs incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

Trifluoromethyl group (-CF3) at C3: Directs incoming electrophiles to the C5 position (meta).

Methyl group (-CH3) at C4: Directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para).

The positions on the aromatic ring are numbered starting from the carbon bearing the methoxy group. The powerful activating effect of the methoxy group generally dominates, making the positions ortho and para to it the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent trifluoromethyl group at C3 and the electronic deactivation from the trifluoromethyl group can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of similar anisole derivatives typically yields a mixture of ortho and para substituted products. youtube.comyoutube.com In the case of this compound, the primary products would be expected at the C2 and C6 positions, with the C6 position being potentially more favored due to reduced steric hindrance from the trifluoromethyl group.

Nucleophilic Aromatic Substitution with Activated Trifluoromethylated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org The trifluoromethyl group is a potent electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack.

In this compound, if a suitable leaving group were present on the ring (e.g., a halogen), the trifluoromethyl group at the meta position would not effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Therefore, direct SNAr reactions on the aromatic core of this compound itself are generally not favored. However, the principles of SNAr are crucial in the synthesis of related compounds where the trifluoromethyl group is positioned to activate a leaving group. For instance, in a molecule like 4-chloro-3-(trifluoromethyl)anisole, the trifluoromethyl group would activate the chloride for displacement by a nucleophile.

Reactivity of the Methoxy Group in this compound

The methoxy group in anisole derivatives can undergo specific reactions. One of the most common is ether cleavage, which typically involves treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) to yield the corresponding phenol. wikipedia.org In the case of this compound, this reaction would produce 4-methyl-3-(trifluoromethyl)phenol.

The methoxy group can also be demethylated under various conditions. For example, surface methoxy species on catalysts can react with water to form methanol. researchgate.net While this is more relevant in heterogeneous catalysis, it demonstrates the potential for the cleavage of the methyl-oxygen bond.

Reactivity of the Methyl Group: Oxidation and Functionalization

The methyl group attached to the aromatic ring can be a site for various chemical transformations, primarily oxidation and functionalization. The reactivity of the methyl group in methylanisole isomers is influenced by the position of the methoxy group. polimi.it

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would convert this compound into 4-methoxy-2-(trifluoromethyl)benzoic acid.

Functionalization: The methyl group can also undergo radical halogenation, for example, with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a benzylic halide. This benzylic halide can then be used as a handle for further functionalization through nucleophilic substitution reactions.

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group (-CF3) is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This has a profound impact on the reactivity of the aromatic ring.

Deactivation in Electrophilic Aromatic Substitution: The -CF3 group deactivates the aromatic ring towards electrophilic attack by inductively pulling electron density away from the ring, making it less nucleophilic. youtube.com This deactivating effect is significant and makes reactions like Friedel-Crafts alkylation and acylation difficult.

Meta-Directing in Electrophilic Aromatic Substitution: The -CF3 group directs incoming electrophiles to the meta position. This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent positive charge on the carbon bearing the electron-withdrawing -CF3 group. youtube.com

Activation in Nucleophilic Aromatic Substitution: As previously mentioned, the -CF3 group can activate the ring towards nucleophilic aromatic substitution if a good leaving group is present at an ortho or para position. libretexts.org

The presence of the trifluoromethyl group can also influence the reactivity of other functional groups on the ring. For example, it can affect the acidity of a phenolic proton or the basicity of an amino group.

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions, particularly cross-coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.com

Cross-Coupling Reactions

If this compound is converted into an aryl halide or triflate, it can participate in various cross-coupling reactions. Some of the most common include:

Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. For example, 4-bromo-1-methyl-2-(trifluoromethyl)benzene could be coupled with a boronic acid to form a new C-C bond.

Heck Coupling: This reaction involves the coupling of an alkene with an aryl halide or triflate, also catalyzed by palladium. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate using a palladium catalyst and a copper co-catalyst.

The electronic properties of the trifluoromethyl group can influence the efficiency of these reactions. The electron-withdrawing nature of the -CF3 group can make the oxidative addition step in the catalytic cycle more favorable.

Hydrogenation and Reduction Pathways of this compound

The chemical behavior of this compound under hydrogenation and reduction conditions is dictated by the interplay of its three substituents on the aromatic ring: the electron-donating methoxy (-OCH3) and methyl (-CH3) groups, and the strongly electron-withdrawing trifluoromethyl (-CF3) group. These substituents influence the electron density of the aromatic ring and its susceptibility to different types of reduction, namely catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation

Catalytic hydrogenation of aromatic compounds typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, due to the stability of the aromatic system. youtube.com The choice of catalyst (e.g., platinum, palladium, rhodium, nickel) can influence the reaction's efficiency and selectivity. libretexts.orglibretexts.org

For this compound, catalytic hydrogenation would be expected to reduce the aromatic ring to the corresponding substituted cyclohexane. The reaction proceeds through the addition of hydrogen atoms to the aromatic ring, ultimately leading to a saturated cyclic system. Given the substitution pattern, the primary product would be 1-methoxy-2-methyl-3-(trifluoromethyl)cyclohexane, existing as a mixture of diastereomers.

The trifluoromethyl group is generally resistant to hydrogenation under typical catalytic conditions used for aromatic ring saturation. beilstein-journals.org However, under very harsh conditions, hydrogenolysis of the C-F bonds or the C-O bond of the methoxy group could potentially occur, though this is less common for the highly stable trifluoromethyl group. researchgate.netnih.gov The primary transformation is the saturation of the benzene ring.

Table 1: Predicted Conditions and Products for Catalytic Hydrogenation

| Catalyst | Pressure (atm) | Temperature (°C) | Product | Notes |

| PtO₂ (Adams' catalyst) | 100 | 150 | 1-methoxy-2-methyl-3-(trifluoromethyl)cyclohexane | Harsh conditions are necessary to overcome the aromatic stability. youtube.com |

| Rh/C | 50-100 | 100-150 | 1-methoxy-2-methyl-3-(trifluoromethyl)cyclohexane | Rhodium is often a highly active catalyst for aromatic hydrogenation. |

| Raney Nickel | 100-150 | 150-200 | 1-methoxy-2-methyl-3-(trifluoromethyl)cyclohexane | Requires higher temperatures and pressures compared to noble metal catalysts. |

Dissolving Metal Reduction (Birch Reduction)

The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (typically an alcohol). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a single-electron transfer mechanism, leading to the formation of a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.comkhanacademy.org

The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com

Electron-donating groups (EDGs) , such as the methoxy (-OCH3) and methyl (-CH3) groups, direct the reduction to occur at the ortho and meta positions, leaving the substituent on a double bond in the product. masterorganicchemistry.com

Electron-withdrawing groups (EWGs) , such as the trifluoromethyl (-CF3) group, direct the reduction to occur at the ipso and para positions, resulting in the substituent being attached to an sp³-hybridized carbon in the product. youtube.com

In the case of this compound, the powerful electron-withdrawing nature of the trifluoromethyl group is expected to dominate the directing effect. The methoxy group at the para position to the trifluoromethyl group further influences the electron distribution. The reaction is initiated by the addition of a solvated electron to the aromatic ring to form a radical anion. The stability of this intermediate dictates the final product. The negative charge of the radical anion will be stabilized by the electron-withdrawing trifluoromethyl group.

Therefore, the anticipated major product of the Birch reduction of this compound is 1-methoxy-2-methyl-3-(trifluoromethyl)-1,4-cyclohexadiene . In this product, the carbons bearing the methoxy and methyl groups remain part of the double bond system, while the carbon with the trifluoromethyl group is reduced.

Table 2: Predicted Reagents and Products for Birch Reduction

| Alkali Metal | Proton Source | Product | Mechanistic Rationale |

| Sodium (Na) | Ethanol (EtOH) | 1-methoxy-2-methyl-3-(trifluoromethyl)-1,4-cyclohexadiene | The electron-withdrawing -CF3 group directs the reduction to the ipso and para positions. youtube.com |

| Lithium (Li) | tert-Butanol (t-BuOH) | 1-methoxy-2-methyl-3-(trifluoromethyl)-1,4-cyclohexadiene | Lithium can offer improved solubility and reactivity in some cases. |

It is important to note that while the trifluoromethyl group is generally stable under Birch reduction conditions, some reports indicate that under certain circumstances, defluorination can occur with highly fluorinated compounds. nih.gov However, for a single trifluoromethyl group on an aromatic ring, this is not the expected primary reaction pathway.

Derivatization and Functionalization Strategies of 4 Methyl 3 Trifluoromethyl Anisole

Introduction of Additional Functional Groups onto the Aromatic Ring

The introduction of new functional groups onto the aromatic ring of 4-Methyl-3-(trifluoromethyl)anisole is governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) and the methyl group (-CH₃) are both ortho-, para-directing and activating, while the trifluoromethyl group (-CF₃) is a strong deactivating group and is meta-directing. youtube.comlibretexts.org The interplay of these effects determines the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and directing effect of the methoxy group is expected to dominate, primarily directing incoming electrophiles to the positions ortho and para to it.

Nitration: The nitration of anisole (B1667542) derivatives typically proceeds under mild conditions. For this compound, the positions ortho to the strongly activating methoxy group are the most likely sites of substitution.

Halogenation: Halogenation, such as bromination or chlorination, is also directed by the activating groups. The reaction can be carried out using various halogenating agents, often in the presence of a Lewis acid catalyst.

Sulfonation: Sulfonation introduces a sulfonic acid group onto the aromatic ring. For anisole, this reaction can be achieved with concentrated sulfuric acid. rsc.org The position of sulfonation on this compound would be influenced by the combined directing effects of the substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions. However, the presence of the deactivating trifluoromethyl group can make these reactions challenging. masterorganicchemistry.com Milder catalysts may be required to avoid potential demethylation of the methoxy group, a known side reaction with strong Lewis acids like AlCl₃. stackexchange.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Major Products |

|---|---|---|

| 2 | Ortho to -OCH₃, Meta to -CH₃, Ortho to -CF₃ | Favored due to strong ortho-directing -OCH₃ |

| 5 | Para to -OCH₃, Ortho to -CH₃, Meta to -CF₃ | Highly favored due to combined ortho, para-directing effects |

| 6 | Ortho to -OCH₃, Para to -CH₃, Meta to -CF₃ | Favored due to combined ortho, para-directing effects |

Functionalization of the Methoxy Moiety

The methoxy group is a key functional handle that can be transformed to introduce further diversity. The most common functionalization is its cleavage to a phenol (B47542).

Ether Cleavage: The cleavage of the aryl methyl ether can be accomplished under various conditions. Strong acids such as hydrobromic acid (HBr) are classic reagents for this transformation. lookchem.com Additionally, metal-free methods for C-OMe bond cleavage have been developed, offering milder alternatives. researchgate.netdntb.gov.ua The resulting phenol can then participate in a wide range of reactions, such as O-acylation, O-alkylation, and conversion to triflates for cross-coupling reactions.

Table 2: Selected Reagents for Methoxy Group Cleavage

| Reagent System | Conditions | Reference |

|---|---|---|

| 48% HBr/Tetra-n-butylphosphonium bromide | Heating | lookchem.com |

| LiO-t-Bu/CsF | Optimized conditions | dntb.gov.ua |

Functionalization of the Methyl Group

The methyl group on the aromatic ring is susceptible to functionalization at the benzylic position through radical-mediated reactions.

Benzylic Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). libretexts.orgambeed.com This provides a benzyl (B1604629) halide, which is a versatile intermediate for nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol. rsc.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting benzylic functional groups open up a vast array of synthetic possibilities.

Table 3: Functionalization Reactions of the Methyl Group

| Reaction | Reagents | Product Type |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Benzyl bromide |

| Benzylic Oxidation | KMnO₄, heat | Carboxylic acid |

Selective Reactions at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be robust and unreactive. However, recent advances in catalysis have enabled the selective functionalization of C-F bonds in trifluoromethylarenes. researchgate.netsioc-journal.cnrsc.org

Selective C-F Bond Cleavage: Catalytic methods have been developed for the selective activation and cleavage of a single C-F bond in ArCF₃ to yield ArCF₂H. rsc.org This transformation is significant as it introduces a difluoromethyl group, which has different electronic and steric properties compared to the trifluoromethyl group. These reactions often employ transition metal catalysts or photoredox catalysis.

Synthesis of Complex Molecular Scaffolds from this compound

The functional group handles on this compound allow for its elaboration into more complex molecular architectures, including heterocyclic systems and spiro compounds.

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. For instance, nitration of the aromatic ring followed by reduction of the nitro group would yield an aniline (B41778) derivative. This aniline can then be used in standard heterocyclic ring-forming reactions. For example, 4-Methyl-3-(trifluoromethyl)aniline is a known precursor for such transformations. sigmaaldrich.com

A powerful strategy for the synthesis of three-dimensional spirocyclic structures involves the dearomatization of aromatic compounds. nih.gov Anisole derivatives are excellent substrates for oxidative dearomatization reactions to generate spirocycles. chinesechemsoc.org

Recent studies have shown that trifluoromethyl-substituted spirocycles can be synthesized via dearomative pathways. researchgate.net For instance, a red-light-mediated intramolecular trifluoromethylation and dearomatization of indole (B1671886) derivatives has been developed to construct CF₃-containing spirocyclic indolines. nih.gov Similar strategies involving the dearomatization of this compound or its derivatives could provide access to novel spiro compounds with potential applications in medicinal chemistry and materials science. Electrochemical methods have also been employed for the spiroamination and spirolactonization of anisole derivatives, which can tolerate electron-withdrawing groups like trifluoromethyl. chinesechemsoc.org

Applications As a Key Synthetic Building Block

Precursor in the Synthesis of Biologically Active Molecules

While specific examples detailing the use of 4-Methyl-3-(trifluoromethyl)anisole as a direct precursor for pharmaceuticals are not prevalent in public literature, its structural analogue, 4-Methyl-3-(trifluoromethyl)aniline , is a critical intermediate in drug development. This aniline (B41778) is notably used in the synthesis of kinase inhibitors for cancer therapy, such as Nilotinib, which is used to treat chronic myelogenous leukemia (CML). The trifluoromethyl group on the ring is crucial for enhancing the binding affinity of the final drug molecule to its target.

Given that anilines can be synthesized from anisoles, it is plausible that this compound could serve as a precursor to 4-Methyl-3-(trifluoromethyl)aniline in certain synthetic strategies. The conversion of an anisole (B1667542) to an aniline is a known chemical transformation.

Another closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline , is used to synthesize various bicyclic heterocycles like quinolines and benzimidazoles, which are scaffolds for molecules with potential antitumor and antiviral activities. ossila.com This further underscores the value of the methoxy-trifluoromethyl-benzene core structure in medicinal chemistry.

Role in Agrochemical Development

The trifluoromethyl group is a highly significant substituent in modern agrochemicals due to its ability to increase the biological efficacy and stability of active ingredients. nih.gov While direct evidence of this compound's use in this sector is scarce, the broader class of trifluoromethyl-substituted aromatics is fundamental to the industry. For example, trifluoromethyl-containing pyridine (B92270) and pyrimidine (B1678525) derivatives are the basis for numerous herbicides and insecticides. nih.gov

The structural motif of this compound is analogous to intermediates used in the synthesis of potent agrochemicals. The related compound Thifluzamide , an inhibitor of succinate (B1194679) dehydrogenase used as a fungicide, features a trifluoromethoxy group, highlighting the importance of fluorinated ethers in this field. nih.gov The development of new pesticides often involves screening libraries of novel chemical structures, and building blocks like this compound and its derivatives are valuable starting points for such research.

Utilization in Material Science Applications

Information regarding the specific use of this compound in material science is not widely available. However, fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of trifluoromethyl groups into polymer structures is a known strategy to enhance these characteristics.

It is conceivable that this compound could be functionalized to produce monomers for polymerization. For instance, demethylation to its corresponding phenol (B47542), 4-Methyl-3-(trifluoromethyl)phenol , would provide a reactive site for incorporation into polyester (B1180765) or polycarbonate chains. The resulting polymers would benefit from the stability and hydrophobicity conferred by the trifluoromethyl group.

Development of Novel Chemical Reagents and Ligands

Substituted aromatic compounds are frequently used as ligands in catalysis or as specialized chemical reagents. While this compound is not prominently featured as a standalone reagent, it can be a precursor to more complex structures with such applications.

For example, the electronic properties of the aromatic ring, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and methoxy (B1213986) groups, can be tuned. This makes derivatives of this compound interesting candidates for ligands in transition-metal catalysis. The development of new ligands is crucial for advancing synthetic chemistry, enabling new types of reactions and improving the efficiency and selectivity of existing ones. The synthesis of N,N-dimethyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline (B124266) is a documented process, showing how such building blocks can be elaborated into more complex reagents or ligands.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₉H₉F₃O | 190.16 | Methoxy, Methyl, Trifluoromethyl |

| 4-Methyl-3-(trifluoromethyl)aniline sigmaaldrich.com | C₈H₈F₃N | 175.15 | Amino, Methyl, Trifluoromethyl |

| 4-Methyl-3-(trifluoromethyl)phenol sigmaaldrich.com | C₈H₇F₃O | 176.14 | Hydroxyl, Methyl, Trifluoromethyl |

| 4-Methoxy-3-(trifluoromethyl)aniline ossila.com | C₈H₈F₃NO | 191.15 | Methoxy, Amino, Trifluoromethyl |

Table 2: Applications of Structurally Related Compounds

| Compound | Application Area | Specific Use Example | Reference |

| 4-Methyl-3-(trifluoromethyl)aniline | Pharmaceuticals | Intermediate for the kinase inhibitor Nilotinib. | |

| 4-Methoxy-3-(trifluoromethyl)aniline | Pharmaceuticals | Precursor for bicyclic heterocycles with potential antitumor and antiviral activity. | ossila.com |

| Thifluzamide | Agrochemicals | Active ingredient in fungicides (contains a trifluoromethoxy group). | nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A multi-nuclear NMR approach is essential for the unambiguous characterization of 4-Methyl-3-(trifluoromethyl)anisole.

Proton (¹H) NMR: The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The aromatic region would display distinct signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern. The methyl (CH₃) and methoxy (B1213986) (OCH₃) groups would each appear as sharp singlet signals in the aliphatic region of the spectrum, with their integration values corresponding to three protons each.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methyl and methoxy carbons. The carbon of the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the electron-donating methyl and methoxy groups and the electron-withdrawing trifluoromethyl group.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum of this compound is expected to show a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. rsc.org The chemical shift of this signal is highly characteristic of the electronic environment of the trifluoromethyl group on the aromatic ring. colorado.eduucsb.edu For aromatic trifluoromethyl groups, the chemical shift typically appears in the range of -60 to -65 ppm relative to CFCl₃. rsc.orgucsb.edu

The following table summarizes the predicted NMR data for this compound based on analysis of its constituent parts and data from similar compounds. spectrabase.comresearchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | Multiplet | Aromatic CH |

| ¹H | ~6.8-7.0 | Multiplet | Aromatic CH |

| ¹H | ~3.8 | Singlet | OCH₃ |

| ¹H | ~2.3 | Singlet | Ar-CH₃ |

| ¹³C | ~155-160 | Singlet | C-OCH₃ |

| ¹³C | ~110-140 | Multiple Signals | Aromatic C & C-CH₃ |

| ¹³C | ~120-130 (q, ¹JCF ≈ 272 Hz) | Quartet | CF₃ |

| ¹³C | ~55 | Singlet | OCH₃ |

| ¹³C | ~20 | Singlet | Ar-CH₃ |

| ¹⁹F | ~ -63 | Singlet | CF₃ |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for probing spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons on the aromatic ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and confirm the assignments for the methyl and methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing valuable information on the molecule's preferred conformation. mdpi.com For example, a NOESY spectrum could reveal spatial proximity between the methoxy protons and the aromatic proton at position 2, or between the methyl protons and the aromatic proton at position 5, offering insights into the rotational preferences of the methoxy and methyl groups. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for analyzing its derivatives.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis yields a detailed electron density map from which the exact positions of all atoms can be determined. The data obtained provides precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of this compound, this technique would confirm the planarity of the benzene ring and reveal the orientation of the methoxy, methyl, and trifluoromethyl substituents relative to the ring and to each other. Furthermore, it provides insight into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing arrangement. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman) in Conformational and Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.

For this compound, key vibrational modes include:

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.

C-O-C Stretches: The anisole (B1667542) moiety features asymmetric and symmetric C-O-C stretching vibrations. The aryl-alkyl ether asymmetric stretch is typically strong and appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. bartleby.com

Aromatic Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region. C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane C-H bending bands below 900 cm⁻¹ are also characteristic.

CH₃ Vibrations: The methyl and methoxy groups will show C-H stretching vibrations around 2850-2960 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| C-F Stretches (CF₃) | 1100 - 1350 | Very Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. wikipedia.orghoriba.com The interaction between the molecule and the surface plasmons of the metal can enhance the Raman signal by many orders of magnitude. wikipedia.org

For this compound, SERS can provide unique insights into its interfacial behavior. By adsorbing the molecule onto a SERS-active substrate, it is possible to study its orientation and interaction with the metal surface. According to SERS selection rules, vibrational modes that involve a change in polarizability perpendicular to the surface are most strongly enhanced. nih.gov Therefore, by analyzing which Raman bands are most enhanced (e.g., the aromatic ring breathing modes versus the out-of-plane bending modes), one can deduce the molecule's orientation. This technique would be particularly useful for understanding how this compound interacts with metallic surfaces in applications such as sensor development or catalysis. acs.orgnih.gov

Computational and Theoretical Investigations of 4 Methyl 3 Trifluoromethyl Anisole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules like 4-Methyl-3-(trifluoromethyl)anisole. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy. rsc.orgacs.org

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, particularly when using large basis sets, but are computationally expensive. banglajol.info For instance, in studies of similar aromatic compounds, ab initio calculations have been used to determine optimized geometries and interaction energies. banglajol.info

Density Functional Theory (DFT) is a widely used alternative that models the electron correlation through functionals of the electron density. Popular functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p), offer a good balance between accuracy and computational cost. rsc.orgacs.org These methods are used to calculate the ground-state optimized geometry, total energy, and the distribution of electron density, which are crucial for assessing the molecule's stability. For example, DFT calculations on trifluoromethyl-substituted aromatic compounds have been used to investigate their structural and electronic properties. acs.org The stability of different tautomers or conformers can be compared by calculating their relative energies. acs.org

Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For related trifluoromethylated compounds, the HOMO-LUMO gap has been calculated to predict their reactivity. acs.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) is approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A) is approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ) is the average of the ionization potential and electron affinity, χ = (I + A) / 2.

Chemical Hardness (η) is half the HOMO-LUMO gap, η = (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω) , which measures the energy stabilization when the system acquires an additional electronic charge, is given by ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of the molecule's reactivity and are routinely calculated in computational studies of organic molecules. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the trifluoromethyl group, allows for the existence of different conformers. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation.

The results of these calculations are used to construct a Potential Energy Surface (PES), which is a plot of the molecule's energy as a function of its geometric parameters. ncert.nic.in The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Computational methods like DFT are well-suited for these calculations. For anisole (B1667542) and its derivatives, studies have shown a preference for a planar conformation where the methyl group of the ether is in the plane of the benzene (B151609) ring. beilstein-journals.org However, the bulky trifluoromethyl group in this compound could influence the preferred conformation of the methoxy group due to steric hindrance.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, known as the crystal packing. The nature of this packing is governed by intermolecular interactions. While this molecule lacks strong hydrogen bond donors, its crystal structure would be stabilized by a combination of weaker interactions, including:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the presence of polar C-O and C-F bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a C-H bond interacts with the π-system of a neighboring aromatic ring.

Halogen bonding: The fluorine atoms of the trifluoromethyl group could potentially act as halogen bond acceptors.

Computational methods can be used to model these interactions and predict the crystal packing. Techniques like Hirshfeld surface analysis can quantify the contributions of different types of intermolecular contacts. For similar fluorinated organic molecules, such analyses have provided detailed insights into their crystal packing.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen.

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack. In this compound, the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential.

Green regions denote neutral or near-zero potential.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. These calculations can help in the assignment of experimental spectra. For substituted anisoles, the chemical shifts are influenced by the electronic effects of the substituents. benthamdirect.com The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group would have distinct effects on the chemical shifts of the aromatic protons and carbons.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. These calculations can aid in the assignment of the observed vibrational bands to specific molecular motions. For example, characteristic frequencies for C-O, C-F, and aromatic C-H stretching and bending would be predicted.

Reaction Mechanism Elucidation through Transition State Modeling

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize the geometry and energy of these transition states. The activation energy of the reaction can then be determined as the energy difference between the reactants and the transition state.

For reactions such as electrophilic aromatic substitution on the anisole ring, computational modeling can help to predict the regioselectivity (i.e., whether the substitution occurs at the ortho, meta, or para position relative to the substituents). The electron-donating methoxy group is an ortho, para-director, while the trifluoromethyl group is a meta-director. Computational studies can quantify the activation energies for substitution at different positions, providing insight into the final product distribution. Studies on the trifluoromethylation of aromatic compounds have utilized such methods to understand the reaction pathways. rsc.orgresearchgate.net

Based on the performed search, there is currently no available scientific literature containing computational and theoretical investigations specifically focused on the Non-Linear Optical (NLO) properties of this compound. The search results yielded studies on other organic molecules where NLO properties have been computationally explored, but none of these studies include the target compound.

Therefore, it is not possible to provide detailed research findings and data tables for the NLO property calculations of this compound as requested in the outline. The scientific community has not yet published research in this specific area for this particular chemical compound.

To generate the requested article, a computational study using methods such as Density Functional Theory (DFT) would need to be performed on this compound to calculate its dipole moment, polarizability, and first and second hyperpolarizabilities. Such a study would provide the necessary data to populate the tables and discuss the detailed research findings as outlined. Without such a primary research study, any attempt to provide the requested information would be speculative and not based on factual, scientific data.

Emerging Research Avenues and Future Perspectives

Catalytic Activation of 4-Methyl-3-(trifluoromethyl)anisole

The catalytic activation of otherwise inert C-H bonds is a frontier in organic synthesis, and the structure of this compound offers multiple sites for such transformations. The electron-rich nature of the aromatic ring, modulated by the methoxy (B1213986) and methyl groups, alongside the deactivating effect of the trifluoromethyl group, allows for potentially selective functionalization. Future research is poised to explore the regioselective catalytic C-H activation of the aromatic ring as well as the benzylic C-H bonds of the methyl group.

Research into the late-stage functionalization of complex molecules has demonstrated the utility of directing groups to achieve site-selectivity in C-H activation. For this compound, the methoxy group could direct ortho-metalation and subsequent functionalization. Furthermore, the benzylic C-H bonds of the methyl group are prime targets for oxidation or fluorination, which could lead to novel derivatives. The development of mild trifluoromethylation methods for benzylic C-H bonds, for instance, is an active area of research that could be applied to this molecule. nih.gov The trifluoromethyl group is known to influence the electronic properties of molecules, which can enhance reactivity in certain chemical processes.

Table 1: Potential Catalytic C-H Functionalization Reactions of this compound

| Reaction Type | Target C-H Bond | Potential Reagents/Catalysts | Expected Product |

|---|---|---|---|

| Ortho-Metalation/Arylation | Aromatic C-H ortho to OMe | Pd(OAc)₂, various ligands | Biaryl compounds |

| Benzylic Oxidation | Methyl C-H | MnO₂, SeO₂ | 4-Formyl-3-(trifluoromethyl)anisole |

| Benzylic Fluorination | Methyl C-H | Selectfluor®, NFSI | 4-(Fluoromethyl)-3-(trifluoromethyl)anisole |

| Aromatic C-H Borylation | Aromatic C-H | Ir or Rh catalysts, B₂pin₂ | Borylated anisole (B1667542) derivatives |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control. The synthesis and subsequent transformations of this compound could greatly benefit from these technologies.

For instance, nitration or halogenation reactions on the aromatic ring, which are often highly exothermic and can lead to runaway reactions in batch, could be performed safely and efficiently in a microreactor. The precise control over reaction time and temperature would also allow for improved selectivity and yield of the desired regioisomer. Moreover, photochemical reactions, such as radical side-chain halogenation of the methyl group, are well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors ensures uniform irradiation. The synthesis of trifluoromethylated compounds has been successfully demonstrated under flow conditions. nih.gov

Table 2: Advantages of Flow Chemistry for Reactions Involving this compound

| Reaction Type | Advantage of Flow Chemistry | Potential Outcome |

|---|---|---|

| Nitration | Enhanced safety, superior temperature control | Higher yield of desired nitro-isomer, reduced risk of explosion |

| Photohalogenation | Uniform light penetration, precise reaction time | Selective mono- or di-halogenation of the methyl group |

| Hydrogenation | High-pressure capability, improved catalyst contact | Efficient reduction of nitro groups or other functionalities |

| Grignard Reactions | Rapid mixing, precise temperature control | Suppression of side reactions, improved yield of Grignard adducts |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The integration of this compound into MCRs represents a promising avenue for the rapid generation of novel and structurally diverse chemical libraries.

Given its functionality, this compound could be derivatized into key building blocks for MCRs. For example, oxidation of the methyl group to an aldehyde would yield a substrate suitable for Ugi or Passerini reactions. Alternatively, the introduction of an amino group would create a component for the Biginelli or Hantzsch reactions. The presence of the trifluoromethyl group in the resulting heterocyclic scaffolds is of particular interest, as this moiety is known to enhance the biological activity and metabolic stability of drug candidates. Several studies have highlighted the use of trifluoromethylated building blocks in the synthesis of valuable heterocyclic compounds via MCRs. nih.govresearchgate.netrsc.orgresearchgate.net

Table 3: Hypothetical Multi-Component Reactions Involving Derivatives of this compound

| MCR Name | Required Derivative | Other Components | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction | 4-Formyl-3-(trifluoromethyl)anisole | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Biginelli Reaction | 4-Formyl-3-(trifluoromethyl)anisole | Urea/Thiourea, β-Ketoester | Dihydropyrimidinone |

| Passerini Reaction | 4-Formyl-3-(trifluoromethyl)anisole | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Hantzsch Dihydropyridine Synthesis | 4-Formyl-3-(trifluoromethyl)anisole | 2 eq. β-Ketoester, Ammonia (B1221849) | Dihydropyridine |

Design and Synthesis of Advanced Materials Using this compound Scaffolds

The incorporation of fluorine atoms, particularly trifluoromethyl groups, into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. beilstein-journals.org this compound, as a building block, holds potential for the design and synthesis of advanced materials.

This compound could be used as a monomer in polymerization reactions to create novel fluorinated polymers. For example, after conversion to a styrenic or acrylic derivative, it could be polymerized to yield materials with low surface energy, high hydrophobicity, and excellent dielectric properties. Such polymers could find applications in coatings, membranes, and electronic devices. Furthermore, the rigid and polarizable nature of the trifluoromethylated aromatic ring suggests that derivatives of this compound could be investigated as components of liquid crystals or as dopants in organic light-emitting diodes (OLEDs). The use of fluorinated compounds in materials science is a well-established field with diverse applications. numberanalytics.comresearchgate.net

Table 4: Potential Advanced Materials Derived from this compound

| Material Type | Required Modification of Scaffold | Potential Enhanced Properties | Possible Application |

|---|---|---|---|

| Fluorinated Polystyrene | Conversion to 4-vinyl-2-(trifluoromethyl)anisole | High thermal stability, low dielectric constant | Microelectronics, high-performance insulators |

| Polyacrylates | Conversion to an acrylate (B77674) or methacrylate (B99206) ester | Hydrophobicity, oleophobicity, low surface energy | Protective coatings, anti-fouling surfaces |

| Liquid Crystals | Introduction of a second aromatic ring and a flexible tail | Mesophase stability, high birefringence | Display technologies |

| Organic Semiconductors | Elaboration into a larger π-conjugated system | Modified HOMO/LUMO levels, improved charge transport | Organic photovoltaics, OLEDs |

Interdisciplinary Research with Biological and Environmental Sciences

Understanding the chemical transformations of this compound in biological and environmental systems is crucial for assessing its lifecycle and potential impact. This research area focuses on the chemical pathways of transformation rather than direct biological effects.

In biological systems, the metabolism of xenobiotics often involves enzymatic oxidation. Based on studies of similar anisole derivatives, the primary metabolic pathways for this compound are likely to be O-demethylation of the methoxy group to form the corresponding phenol (B47542), and oxidation of the benzylic methyl group to a carboxylic acid. nih.govnih.gov The strongly electron-withdrawing trifluoromethyl group is generally resistant to metabolic degradation, which can increase the persistence of the molecule. nih.gov

From an environmental perspective, the fate of fluorinated aromatic compounds is of significant interest. numberanalytics.com The high strength of the carbon-fluorine bond makes many organofluorine compounds persistent in the environment. numberanalytics.comnih.gov Research could focus on identifying potential abiotic and biotic degradation pathways. For instance, photolytic degradation in the presence of sunlight or microbial degradation by specialized microorganisms could lead to the breakdown of this compound. Understanding these transformation pathways is essential for developing a complete picture of the environmental chemistry of this compound.

Table 5: Potential Biotransformation and Environmental Degradation Pathways

| Pathway | Type of Transformation | Key Reactant/Condition | Primary Product |

|---|---|---|---|

| Metabolic O-Demethylation | Enzymatic (e.g., Cytochrome P450) | Biological systems | 4-Methyl-3-(trifluoromethyl)phenol |

| Metabolic Benzylic Oxidation | Enzymatic (e.g., Alcohol/Aldehyde Dehydrogenase) | Biological systems | 4-Methoxy-2-(trifluoromethyl)benzoic acid |

| Photolytic Cleavage | Photochemical | Sunlight (UV radiation) | Potential fragmentation or hydroxylation products |

| Microbial Degradation | Enzymatic | Soil/water microorganisms | Various breakdown products, potential defluorination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.